molecular formula C8H8Br2O B190086 4,6-Dibromo-2,3-dimethylphenol CAS No. 15460-16-9

4,6-Dibromo-2,3-dimethylphenol

Cat. No.: B190086
CAS No.: 15460-16-9
M. Wt: 279.96 g/mol
InChI Key: MKCNODSSAHAREV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 4th and 6th positions, and two methyl groups at the 2nd and 3rd positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dimethylphenol typically involves the bromination of 2,3-dimethylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in a suitable solvent like glacial acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the 4th and 6th positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4,6-Dibromo-2,3-dimethylphenol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the removal of bromine atoms, forming less brominated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Less brominated phenols or completely debrominated phenols.

Scientific Research Applications

Chemistry: 4,6-Dibromo-2,3-dimethylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique biological activities, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, and water treatment processes .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,3-dimethylphenol involves its interaction with biological molecules through its brominated phenol structure. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2,4-Dibromo-2,4-dimethyl-3-pentanone
  • 4-Bromo-2,6-dimethylphenol
  • 2,6-Dibromo-4-methylphenol

Comparison: 4,6-Dibromo-2,3-dimethylphenol is unique due to its specific substitution pattern on the benzene ring. The presence of bromine atoms at the 4th and 6th positions, along with methyl groups at the 2nd and 3rd positions, distinguishes it from other brominated phenols. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4,6-dibromo-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCNODSSAHAREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549062
Record name 4,6-Dibromo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15460-16-9
Record name 4,6-Dibromo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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